molecular formula C10H13ClO B14236578 2-Cyclohexen-1-one, 6-chloro-2-methyl-5-(1-methylethenyl)-, (5R,6R)- CAS No. 390818-07-2

2-Cyclohexen-1-one, 6-chloro-2-methyl-5-(1-methylethenyl)-, (5R,6R)-

Cat. No.: B14236578
CAS No.: 390818-07-2
M. Wt: 184.66 g/mol
InChI Key: KYWYHVVBLQBIAK-RKDXNWHRSA-N
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Description

2-Cyclohexen-1-one, 6-chloro-2-methyl-5-(1-methylethenyl)-, (5R,6R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclohexenone ring substituted with chlorine, methyl, and methylethenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 6-chloro-2-methyl-5-(1-methylethenyl)-, (5R,6R)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Halogenation: Introduction of the chlorine atom into the cyclohexenone ring.

    Alkylation: Addition of methyl and methylethenyl groups to the ring.

    Cyclization: Formation of the cyclohexenone ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 6-chloro-2-methyl-5-(1-methylethenyl)-, (5R,6R)- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 6-chloro-2-methyl-5-(1-methylethenyl)-, (5R,6R)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one, 6-chloro-2-methyl-5-(1-methylethenyl)-: A compound with a similar structure but different stereochemistry.

    Cyclohexenone derivatives: Compounds with variations in the substituents on the cyclohexenone ring.

Uniqueness

The uniqueness of 2-Cyclohexen-1-one, 6-chloro-2-methyl-5-(1-methylethenyl)-, (5R,6R)- lies in its specific stereochemistry and the combination of substituents, which may confer distinct chemical and biological properties.

Properties

CAS No.

390818-07-2

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

(5R,6R)-6-chloro-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H13ClO/c1-6(2)8-5-4-7(3)10(12)9(8)11/h4,8-9H,1,5H2,2-3H3/t8-,9-/m1/s1

InChI Key

KYWYHVVBLQBIAK-RKDXNWHRSA-N

Isomeric SMILES

CC1=CC[C@@H]([C@H](C1=O)Cl)C(=C)C

Canonical SMILES

CC1=CCC(C(C1=O)Cl)C(=C)C

Origin of Product

United States

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